molecular formula C17H13ClFNOS2 B6477473 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chloro-6-fluorobenzamide CAS No. 2640975-58-0

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chloro-6-fluorobenzamide

Cat. No.: B6477473
CAS No.: 2640975-58-0
M. Wt: 365.9 g/mol
InChI Key: RLDVNCAWWQVPBH-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}ethyl)-2-chloro-6-fluorobenzamide is a synthetic benzamide derivative featuring a 2-chloro-6-fluorophenyl group linked via an ethyl chain to a 2,2'-bithiophene moiety.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNOS2/c18-12-3-1-4-13(19)16(12)17(21)20-9-8-11-6-7-15(23-11)14-5-2-10-22-14/h1-7,10H,8-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDVNCAWWQVPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its hybrid design: a halogenated benzamide coupled with a bithiophene-ethyl linker. Below is a comparative analysis with structurally related compounds:

Compound Name Benzamide Substituents Bithiophene/Linker Features Reported Activity Source
Target Compound 2-chloro-6-fluoro Ethyl-linked 2,2'-bithiophene Not explicitly stated Synthetic
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) () 2-chloro-6-fluoro Cyano-hydroxybutenamido side chain Biological evaluation pending Synthetic
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () 2-chloro-6-fluoro Bromo, fluoro, and trifluoropropoxy groups Synthetic intermediate Patent (90% yield)
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (14) () N/A Hydroxybutynyl-substituted bithiophene Anti-inflammatory Natural (plant)

Key Observations:

Halogenation Patterns: The target compound shares the 2-chloro-6-fluorophenyl group with and analogs, which may enhance electron-withdrawing effects and metabolic stability compared to non-halogenated benzamides.

Bithiophene vs. Natural bithiophenes () with hydroxyl or methoxy groups exhibit anti-inflammatory activity, suggesting the target’s bithiophene may confer similar properties .

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